molecular formula C23H20O4 B290706 2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate

2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate

Cat. No. B290706
M. Wt: 360.4 g/mol
InChI Key: SKRFJOGCAWNAJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate, also known as MMMP, is a chemical compound that belongs to the family of benzophenone derivatives. It has a wide range of applications in various fields, including pharmaceuticals, cosmetics, and agriculture. MMMP is synthesized through a multi-step process, and its mechanism of action involves inhibiting certain enzymes in the body.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate involves inhibiting certain enzymes in the body, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. By inhibiting COX-2, 2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate has anti-inflammatory and analgesic effects. 5-LOX is an enzyme that is involved in the production of leukotrienes, which play a role in inflammation and allergic reactions. By inhibiting 5-LOX, 2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate has anti-inflammatory and anti-allergic effects.
Biochemical and Physiological Effects:
2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate inhibits the growth of cancer cells, reduces inflammation, and has antioxidant effects. In vivo studies have shown that 2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate has anti-inflammatory and analgesic effects, reduces the production of leukotrienes, and has a protective effect against UV-induced skin damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate in lab experiments is its wide range of applications. 2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate can be used in various fields, including pharmaceuticals, cosmetics, and agriculture. Another advantage is its relatively low toxicity, which makes it safe for use in lab experiments. One limitation of using 2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for research on 2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate. One direction is to study its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Another direction is to study its potential use as an anti-inflammatory agent, as it has been shown to have anti-inflammatory and analgesic effects. Additionally, further research could be done to optimize the synthesis method of 2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate and to develop new applications for the compound in various fields.

Synthesis Methods

2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate is synthesized through a multi-step process that involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The resulting compound is then reacted with 2-methyl-4-hydroxybenzoic acid to form 2-methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate. The final product is obtained through purification and recrystallization.

Scientific Research Applications

2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate has a wide range of scientific research applications, including its use as a UV filter in sunscreens, as a plant growth regulator, and as an anti-inflammatory agent. 2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Molecular Formula

C23H20O4

Molecular Weight

360.4 g/mol

IUPAC Name

[3-methyl-4-(2-methylbenzoyl)oxyphenyl] 2-methylbenzoate

InChI

InChI=1S/C23H20O4/c1-15-8-4-6-10-19(15)22(24)26-18-12-13-21(17(3)14-18)27-23(25)20-11-7-5-9-16(20)2/h4-14H,1-3H3

InChI Key

SKRFJOGCAWNAJH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3C)C

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3C)C

Origin of Product

United States

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